molecular formula C16H18N6O B10872324 1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10872324
M. Wt: 310.35 g/mol
InChI Key: RDKWIAXKILJTAF-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions that include the formation of the imidazole and pyrazole rings, followed by their fusion with the pyridine ring. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the imidazole ring through cyclization of appropriate precursors.

    Condensation Reactions: Condensation of the imidazole ring with pyrazole derivatives.

    Coupling Reactions: Coupling of the resulting intermediate with pyridine derivatives under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole or pyrazole derivatives, while substitution reactions may result in halogenated or alkylated products.

Scientific Research Applications

1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Altering receptor function by binding to receptor sites.

    Pathway Involvement: Participating in specific biochemical pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds containing the imidazole ring.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

    Pyridine Derivatives: Compounds containing the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H18N6O/c1-10-8-12(15(23)21-16-17-6-7-18-16)13-9-19-22(14(13)20-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,17,18,21,23)

InChI Key

RDKWIAXKILJTAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4=NC=CN4

Origin of Product

United States

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